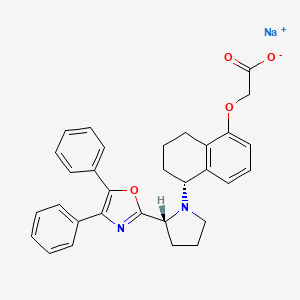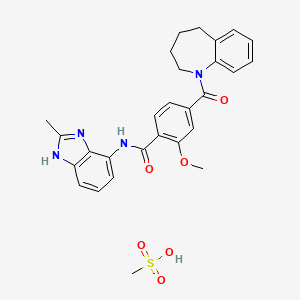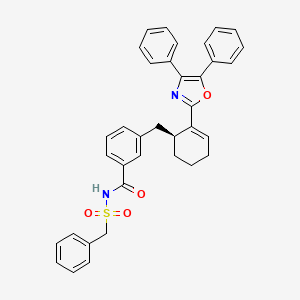
L-778123 Dihydrochloride
Vue d'ensemble
Description
L-778123 Dihydrochloride is a compound that acts as an inhibitor of FPTase and GGPTase-I . It was developed in part because it can completely inhibit Ki-Ras prenylation . The combination of L-778123 and radiotherapy at dose level 1 showed acceptable toxicity in patients with locally advanced pancreatic cancer .
Molecular Structure Analysis
The molecular formula of L-778123 Dihydrochloride is C22H20ClN5O·2HCl . Its molecular weight is 478.802 . It belongs to the class of organic compounds known as phenylpiperazines, which are compounds containing a phenylpiperazine skeleton, consisting of a piperazine bound to a phenyl group .Physical And Chemical Properties Analysis
L-778123 Dihydrochloride is a solid at 20 degrees Celsius . It should be stored under inert gas at a temperature between 0-10°C . It is hygroscopic and heat sensitive .Applications De Recherche Scientifique
L-778123 Dihydrochloride: A Comprehensive Analysis of Scientific Research Applications
Cancer Therapy Inhibiting Tumor Growth: L-778123 Dihydrochloride is known to inhibit farnesyl protein transferase (FTase) and geranylgeranyl protein transferase type-I (GGTase-I), enzymes crucial for the post-translational modification of proteins involved in cell growth and differentiation. By inhibiting these enzymes, L-778123 can prevent the prenylation of oncogenic Ras proteins, which is necessary for their cell-transforming activity, thereby hindering tumor growth and progression .
Pancreatic Cancer Treatment Enhancing Radiotherapy: In clinical settings, L-778123 has shown potential when combined with radiotherapy, particularly for patients with locally advanced pancreatic cancer. The combination therapy at certain dose levels has demonstrated acceptable toxicity, suggesting a viable treatment option that requires further exploration .
Synergistic Effects with Chemotherapy: While L-778123 alone does not exhibit significant cytotoxicity on certain cancer cell lines, it can enhance the efficacy of chemotherapy drugs like Doxorubicin. The compound has been observed to generate synergistic effects, reducing the IC50 values of chemotherapy drugs and potentially leading to more effective cancer treatments .
Targeting Protein Prenylation in Oncology: The dual inhibition of FTase and GGTase-I by L-778123 disrupts the prenylation process of proteins that are essential for the malignant transformation and maintenance of cancer cells. This targeting of protein prenylation presents a novel approach in oncology, aiming to disrupt critical pathways in cancer cell survival .
Safety And Hazards
L-778123 Dihydrochloride is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Orientations Futures
Propriétés
IUPAC Name |
4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O.2ClH/c23-19-2-1-3-20(10-19)28-9-8-26(15-22(28)29)14-21-12-25-16-27(21)13-18-6-4-17(11-24)5-7-18;;/h1-7,10,12,16H,8-9,13-15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGJWEBJQJQXQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1CC2=CN=CN2CC3=CC=C(C=C3)C#N)C4=CC(=CC=C4)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-778123 Dihydrochloride | |
CAS RN |
183499-56-1 | |
| Record name | L-778123 Dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-3-[[2-[[2,4-dichloro-3-[[2-methyl-4-(pyridin-2-ylmethoxy)quinolin-8-yl]oxymethyl]phenyl]-methylamino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N-methylbenzamide](/img/structure/B1674017.png)


![2-chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-6-yl]benzamide](/img/structure/B1674022.png)



![N-[3-(4-methyl-1H-imidazol-1-yl)phenyl]-5H,6H-benzo[h]quinazolin-4-amine](/img/structure/B1674030.png)





![[(1R)-1-[(3S,6S,9S,12S,18R,21S,22R)-21-acetamido-18-benzyl-3-[(1R)-1-methoxyethyl]-4,9,10,12,16-pentamethyl-15-methylidene-2,5,8,11,14,17,20-heptaoxo-22-propan-2-yl-1,19-dioxa-4,7,10,13,16-pentazacyclodocos-6-yl]-2-methylpropyl] (2S,3R)-3-hydroxy-4-methyl-2-(propanoylamino)pentanoate](/img/structure/B1674037.png)